2,4-dimethoxy-N-methylaniline

Catalog No.
S3674296
CAS No.
76030-55-2
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dimethoxy-N-methylaniline

CAS Number

76030-55-2

Product Name

2,4-dimethoxy-N-methylaniline

IUPAC Name

2,4-dimethoxy-N-methylaniline

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6,10H,1-3H3

InChI Key

YDMCFZAQNHLBSV-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CNC1=C(C=C(C=C1)OC)OC

2,4-Dimethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO2C_9H_{13}NO_2. It belongs to the class of substituted anilines and features two methoxy groups at the 2 and 4 positions of the aromatic ring, along with a methyl group attached to the nitrogen atom. This compound is characterized by its colorless to pale yellow liquid form and exhibits significant chemical reactivity due to the presence of both methoxy and amino functional groups, which can influence its solubility and reactivity in various chemical environments .

, primarily due to its nucleophilic aromatic amine structure. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles such as halogens or nitro compounds. For instance, it can react with 2,4-dinitrofluorobenzene in a base-catalyzed reaction to form substituted products .
  • Methylation Reactions: It can act as a nucleophile in methylation reactions using reagents like methyl iodide, leading to further substitution at the nitrogen atom .
  • Oxidation: The methoxy groups can be oxidized under certain conditions, potentially leading to the formation of corresponding phenolic compounds.

The synthesis of 2,4-dimethoxy-N-methylaniline typically involves several key steps:

  • Preparation of N-Methylaniline: Starting from aniline, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Methoxylation: The introduction of methoxy groups can be performed via electrophilic aromatic substitution. For example, starting from N-methylaniline, methoxy groups can be introduced using methanol and a Lewis acid catalyst or via direct methylation under specific conditions.
  • Purification: The final product is usually purified by column chromatography or recrystallization techniques to obtain high purity .

2,4-Dimethoxy-N-methylaniline finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to its ability to form colored complexes.
  • Pharmaceuticals: The compound may be used in drug formulation processes where aniline derivatives play a role in medicinal chemistry.
  • Chemical Research: Its unique structure makes it a subject of interest for synthetic organic chemistry research.

Interaction studies involving 2,4-dimethoxy-N-methylaniline focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its methoxy groups significantly influence its reactivity patterns compared to other anilines. For example, studies have shown that the presence of electron-donating groups like methoxy enhances nucleophilicity, making it more reactive towards electrophilic aromatic substitution reactions .

Several compounds share structural similarities with 2,4-dimethoxy-N-methylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-MethylanilineAniline with one methyl group on nitrogenUsed extensively as an industrial solvent
2-Methoxy-N-methylanilineAniline with one methoxy groupExhibits different reactivity patterns
4-Methoxy-N-methylanilineAniline with one methoxy groupSimilar applications but different stability
2,4-DimethylanilineAniline with two methyl groupsLacks methoxy functionality

Uniqueness: The presence of two methoxy groups distinguishes 2,4-dimethoxy-N-methylaniline from other similar compounds by enhancing its solubility and reactivity in organic synthesis compared to those with only methyl or no substituents.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-20-2023

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